Ici 174865

Description

Historical Context and Initial Characterization as a Delta Opioid Receptor Antagonist

ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) emerged in the 1980s as a significant development in opioid research. escholarship.org At a time when scientists were working to differentiate the functions of the various opioid receptor subtypes (mu, delta, and kappa), the need for selective pharmacological tools was paramount. Early research characterized ICI 174,864 as a highly selective antagonist for the δ-opioid receptor. tocris.comrndsystems.com

This peptide-based compound was instrumental in early in vivo and in vitro studies aimed at elucidating the specific roles of the δ-opioid receptor. rndsystems.comnih.gov For instance, it was used to antagonize the effects of δ-opioid receptor agonists, helping to distinguish their actions from those mediated by mu or kappa receptors. taylorandfrancis.com Its selectivity made it a valuable probe for investigating the physiological processes modulated by the δ-opioid system.

Evolution of Understanding: From Antagonist to Inverse Agonist Properties

The initial classification of ICI 174,864 as a simple antagonist was later refined by a groundbreaking discovery that reshaped the understanding of G-protein coupled receptor (GPCR) function. The pivotal moment came when Costa and Herz reported that ICI 174,864 could decrease the basal activity of the δ-opioid receptor in the absence of an agonist. psu.edumdpi.comannualreviews.orgresearchgate.netnih.govmdpi.com This finding was a departure from the classical definition of a neutral antagonist, which was thought to bind to the receptor without initiating a response, simply blocking the action of agonists.

This ability to reduce the constitutive, or basal, activity of the receptor led to the reclassification of ICI 174,864 as an inverse agonist. psu.edunih.gov The discovery hinged on the observation that some receptors, including the δ-opioid receptor, can exist in a partially active state even without being stimulated by an agonist. ICI 174,864 was shown to stabilize the inactive state of the receptor, thereby reducing this baseline signaling. annualreviews.org This was demonstrated in various experimental systems, including NG108-15 neuroblastoma cells and C6 glioma cells expressing the δ-opioid receptor. psu.edunih.gov In these studies, ICI 174,864 was observed to inhibit basal GTPase activity and basal [³⁵S]GTPγS binding, key indicators of G-protein activation. psu.edunih.govucla.edu

This paradigm shift from a neutral antagonist to an inverse agonist was not merely a semantic change; it provided the first clear evidence for the concept of inverse agonism at an endogenously expressed GPCR and opened the door for the investigation of constitutive receptor activity and the development of other inverse agonists. psu.eduresearchgate.net

Significance of ICI 174,864 as a Pharmacological Probe in Opioid Receptor Biology

The dual identity of ICI 174,864 as both a selective δ-opioid receptor ligand and an inverse agonist has made it an invaluable tool in pharmacology. Its utility extends across a range of research applications, from fundamental receptor theory to in vivo studies of complex physiological systems.

As a pharmacological probe, ICI 174,864 has been instrumental in:

Investigating Constitutive Receptor Activity: The discovery of its inverse agonist properties provided a critical tool to study the phenomenon of spontaneous, agonist-independent receptor activity. psu.edunih.gov

Differentiating Receptor Subtypes: Its high selectivity for the δ-opioid receptor allows researchers to isolate and study the functions of this specific receptor subtype in the presence of other opioid receptors. nih.govtaylorandfrancis.com

Elucidating Downstream Signaling Pathways: By observing the effects of blocking or reducing basal δ-opioid receptor activity with ICI 174,864, scientists can infer the signaling pathways that are tonically active. For example, it has been used to study the role of δ-opioid receptors in modulating the release of neurotransmitters like serotonin. researchgate.net

Characterizing Novel Ligands: ICI 174,864 serves as a reference compound in the development and characterization of new δ-opioid receptor agonists, antagonists, and inverse agonists. psu.eduresearchgate.net

Probing Receptor Heterodimerization: It has been used in studies investigating the interaction between different opioid receptor subtypes, such as mu-delta opioid receptor heterodimers. surrey.ac.uk

In vivo studies have utilized ICI 174,864 to explore the physiological roles of the δ-opioid system, although its peptide nature and limited blood-brain barrier penetration can be limitations. biorxiv.org Nevertheless, direct administration into the central nervous system has provided insights into the involvement of δ-opioid receptors in various functions. nih.gov

Detailed Research Findings

| Study Focus | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Initial Characterization | In vitro and in vivo models | Established as a highly selective antagonist for the δ-opioid receptor. | tocris.comrndsystems.com |

| Inverse Agonism Discovery | NG108-15 neuroblastoma cells | Demonstrated the ability to decrease basal GTPase activity, leading to its reclassification as an inverse agonist. | psu.edu |

| Constitutive Activity | C6 glioma cells expressing δ-opioid receptors | Inhibited basal [³⁵S]GTPγS binding, confirming constitutive activity of the δ-opioid receptor. | nih.gov |

| Receptor Selectivity in vivo | Mouse models | Used to antagonize the effects of δ-selective agonists without affecting mu-receptor mediated actions. | taylorandfrancis.com |

| Neurotransmitter Modulation | Rat brain slices | Blocked the DADLE-induced increase in serotonin, indicating a role for δ-opioid receptors in serotonergic neurotransmission. | researchgate.net |

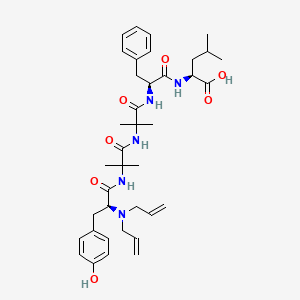

Structure

2D Structure

Properties

CAS No. |

92535-15-4 |

|---|---|

Molecular Formula |

C38H53N5O7 |

Molecular Weight |

691.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |

InChI Key |

XUWLAGNFLUARAN-CHQNGUEUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ici 174,864

Delta Opioid Receptor Selectivity and Specificity

ICI 174,864 is distinguished by its remarkable selectivity for the δ-opioid receptor subtype over the mu (μ)- and kappa (κ)-opioid receptors. This high degree of selectivity has established it as a critical pharmacological tool for differentiating the physiological and cellular functions mediated by the δ-opioid receptor from those of other opioid receptor types. nih.gov

Comparative Antagonism Profile at Opioid Receptor Subtypes (Delta, Mu, Kappa)

The antagonist profile of ICI 174,864 has been characterized in various in vitro and in vivo models. In the mouse vas deferens preparation, an established model for assessing opioid receptor activity, ICI 174,864 effectively antagonizes the effects of δ-selective agonists. umich.edu Crucially, it does not reverse the effects of μ-agonists, such as [D-Ala2, MePhe4, Gly-Ol5]enkephalin (DAMGO), or κ-agonists like tifluadom. medchemexpress.comresearchgate.net

Studies comparing ICI 174,864 to less selective opioid antagonists like naloxone (B1662785), beta-funaltrexamine (B1242716) (β-FNA), and Mr-1452 highlight its specificity. umich.edu While these other compounds exhibit antagonism across μ-, δ-, and κ-receptors, ICI 174,864's activity is potently and selectively directed at the δ-receptor. umich.edu This selectivity is also observed in the central nervous system. In vivo studies in rats demonstrated that intracerebroventricular administration of ICI 174,864 selectively and reversibly antagonized the effects of the δ-agonist [D-Pen2, D-Pen5]enkephalin (DPDPE), while having no effect on the actions of the μ-agonist DAGO. nih.gov However, at higher concentrations, it can exhibit partial agonist activity. nih.govrndsystems.com

| Opioid Receptor Subtype | Agonist | ICI 174,864 pA2 Value |

|---|---|---|

| Delta (δ) | [D-Ala2, D-Leu5]-Enkephalin | 7.90 ± 0.08 |

| Mu (μ) | Morphine | < 5.52 |

| Kappa (κ) | Mr-2033 | < 5.52 |

Radioligand Binding Profile and Affinity Characterization

Radioligand binding assays have quantitatively confirmed the high affinity and selectivity of ICI 174,864 for the δ-opioid receptor. These experiments typically involve measuring the displacement of a radiolabeled ligand specific to an opioid receptor subtype by increasing concentrations of the compound being tested.

Binding studies performed with membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human opioid receptors have been used to determine the binding affinity (Ki) of ICI 174,864. medchemexpress.com The compound shows a high affinity for the δ-opioid receptor while demonstrating significantly lower affinity for μ- and κ-opioid receptors.

| Receptor Subtype | Radioligand Used | Affinity Value (pKi) |

|---|---|---|

| Delta (δ) | [3H]-DPDPE | 7.4 |

| Mu (μ) | [3H]-DAMGO | Not available/Significantly lower |

| Kappa (κ) | Not available/Significantly lower | Not available/Significantly lower |

Ligand-Receptor Interactions and Functional Mechanisms

Beyond its role as a simple antagonist, ICI 174,864 displays complex interactions with the δ-opioid receptor, including competitive antagonism and, notably, inverse agonism.

Competitive Antagonism Dynamics at Delta Opioid Receptors

ICI 174,864 acts as a competitive antagonist at the δ-opioid receptor. This means it binds to the same site on the receptor as endogenous and exogenous agonists but does not activate it. By occupying the binding site, it prevents agonists from binding and eliciting a cellular response. The antagonism is reversible, meaning the compound can dissociate from the receptor, allowing agonists to bind and restore function once ICI 174,864 is removed. nih.gov This competitive and reversible nature is a key characteristic of its function as a classical antagonist.

Inverse Agonism at Constitutively Active Delta Opioid Receptors

One of the most significant findings in the pharmacology of ICI 174,864 is its capacity for inverse agonism. ingentaconnect.comnih.gov G-protein coupled receptors (GPCRs), including the δ-opioid receptor, can exist in a state of spontaneous, agonist-independent (constitutive) activity. While a neutral antagonist blocks the action of agonists without affecting this basal activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity below the basal level. nih.govnih.gov

The discovery that ICI 174,864 could function as an inverse agonist was a pivotal moment, opening new avenues for investigating the constitutive activity of δ-opioid receptors. ingentaconnect.com This property was first demonstrated in studies showing that ICI 174,864 could reduce spontaneous GTPase activity in cell membranes, an effect similar to that produced by uncoupling the receptor from its G-protein. nih.gov

The inverse agonism of ICI 174,864 is intrinsically linked to its modulation of the receptor's interaction with intracellular G-proteins. The δ-opioid receptor primarily couples to inhibitory G-proteins (Gi/o), which, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

In cell systems expressing constitutively active δ-opioid receptors, there is a tonic, agonist-independent suppression of adenylyl cyclase. ICI 174,864 reverses this effect. nih.gov Studies in human embryonic kidney 293 (HEK293) cells stably expressing the δ-opioid receptor showed that ICI 174,864 significantly potentiated forskolin-stimulated cAMP accumulation, indicating a relief of the constitutive inhibition of adenylyl cyclase. nih.gov This effect was dose-dependent and blocked by pertussis toxin, a substance that specifically inactivates Gi/o proteins, confirming that the inverse agonistic action of ICI 174,864 is dependent on the presence and coupling of these G-proteins. nih.gov Therefore, ICI 174,864 actively reduces the basal level of G-protein signaling mediated by spontaneously active δ-opioid receptors. nih.govnih.gov

Adenylyl Cyclase Regulation and Cyclic AMP Signaling

ICI 174,864 demonstrates the characteristics of an inverse agonist at the delta-opioid receptor, particularly in its regulation of the adenylyl cyclase/cyclic AMP (cAMP) signaling cascade. nih.gov In cellular systems, such as human embryonic kidney 293 (HEK 293) cells stably expressing the cloned murine delta-opioid receptor, ICI 174,864 has been observed to significantly potentiate forskolin-stimulated cAMP accumulation. nih.gov This effect is dose-dependent and can be antagonized by delta-selective agonists. nih.gov

The mechanism underlying this potentiation involves the inhibition of the constitutive activity of the delta-opioid receptor. This receptor, when coupled to inhibitory G proteins (Gi), tonically suppresses the activity of adenylyl cyclase. By acting as an inverse agonist, ICI 174,864 is thought to stabilize an inactive conformation of the receptor, thereby alleviating this basal inhibition and leading to an enhancement of adenylyl cyclase activity when stimulated, for instance by forskolin. nih.govnih.gov

Crucially, the inverse agonistic effect of ICI 174,864 on cAMP signaling is dependent on functional Gi proteins. nih.gov Treatment with pertussis toxin, which uncouples Gi proteins from receptors, blocks the ability of ICI 174,864 to enhance forskolin-stimulated cAMP accumulation. nih.gov This indicates that the modulation of the cAMP pathway by ICI 174,864 is mediated through its influence on the receptor's interaction with these specific G proteins. nih.gov In the absence of a stimulator of adenylyl cyclase like forskolin, ICI 174,864 by itself does not elevate basal cAMP levels. nih.gov

| Experimental Condition | Effect on cAMP Accumulation | Reference |

| Forskolin alone | Stimulation | nih.gov |

| Forskolin + ICI 174,864 | Potentiation of stimulation | nih.gov |

| Forskolin + ICI 174,864 + Delta-agonist | Antagonism of potentiation | nih.gov |

| Forskolin + ICI 174,864 + Pertussis Toxin | Blockade of potentiation | nih.gov |

| ICI 174,864 alone | No effect on basal levels | nih.gov |

Receptor Conformational Changes and State Stabilization

The phenomenon of inverse agonism exhibited by ICI 174,864 is intrinsically linked to its ability to influence the conformational state of the delta-opioid receptor. G protein-coupled receptors (GPCRs), such as the delta-opioid receptor, can exist in multiple conformational states, including inactive and active conformations, with a degree of spontaneous activity occurring even in the absence of an agonist. nih.gov

As an inverse agonist, ICI 174,864 is proposed to preferentially bind to and stabilize an inactive conformation of the delta-opioid receptor. nih.gov This stabilization shifts the conformational equilibrium of the receptor population away from the spontaneously active state. nih.gov The consequence of this is a reduction in the basal level of receptor signaling, which, for the delta-opioid receptor, manifests as a decrease in spontaneous GTPase activity. nih.gov This action is contrary to that of an agonist, which would stabilize an active receptor conformation to initiate downstream signaling.

The ability of ICI 174,864 to stabilize this inactive state effectively reduces the population of receptors available to engage in constitutive signaling, thereby diminishing the tonic, ligand-independent activation of Gi proteins. nih.gov

Modulation of Receptor Trafficking and Cell Surface Expression

Beyond its immediate effects on signal transduction, ICI 174,864 has been shown to modulate the trafficking and cell surface expression of the delta-opioid receptor. In HEK 293 cells stably expressing a FLAG-tagged murine delta-opioid receptor, prolonged treatment (18 hours) with ICI 174,864 resulted in a small but statistically significant up-regulation of the number of receptors present on the cell surface. ucla.edu

This finding suggests that by stabilizing an inactive receptor conformation, ICI 174,864 may influence the cellular machinery responsible for receptor internalization and recycling. The up-regulation of surface receptors contrasts with the effects of agonists, which typically promote receptor internalization and a decrease in cell surface receptor numbers. ucla.edu The observation that an inverse agonist can increase the cell surface population of the delta-opioid receptor provides a further dimension to its pharmacological profile, indicating that its actions extend to the regulation of receptor availability at the plasma membrane. ucla.edu

| Compound | Functional Class | Effect on δ-Opioid Receptor Cell Surface Expression (18h treatment) | Reference |

| Etorphine | Agonist | ~90% loss | ucla.edu |

| Fentanyl | Agonist | 20-50% loss | ucla.edu |

| Morphine | Agonist | 20-50% loss | ucla.edu |

| ICI 174,864 | Inverse Agonist | Small but significant up-regulation | ucla.edu |

| Naltrexone (B1662487) | Inverse Agonist | Small but significant up-regulation | ucla.edu |

| TIPP | Neutral Antagonist | No change | ucla.edu |

| Naltrindole (B39905) | Neutral Antagonist | No change | ucla.edu |

In Vitro Research Methodologies and Findings with Ici 174,864

Biochemical and Biophysical Assay Applications

Biochemical and biophysical assays provide quantitative data on the molecular events that follow receptor binding. For ICI 174,864, these assays have been used to characterize its effects on G-protein activation and second messenger systems like cyclic AMP.

The [³⁵S]GTPγS binding assay is a functional assay that directly measures G-protein activation. When a G-protein coupled receptor is activated by an agonist, it facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

In membranes from C6 glioma cells expressing δ-opioid receptors, which exhibit a high degree of agonist-independent (constitutive) activity, ICI 174,864 was found to inhibit this basal [³⁵S]GTPγS binding. researchgate.net This finding indicates that in this specific system, ICI 174,864 acts as an inverse agonist, reducing the baseline level of G-protein activation. researchgate.net This inverse agonist activity was reversed by the neutral δ-antagonist naltrindole (B39905). researchgate.net Other studies using CHO cells co-expressing μ- and δ-receptors have also used [³⁵S]GTPγS binding to show that ICI 174,864 can modulate the signaling of μ-receptor agonists. researchgate.net

| Assay System | Effect of ICI 174,864 | Interpretation | Citation(s) |

| Membranes from C6δ Cells | Inhibition of basal [³⁵S]GTPγS binding | Inverse agonist activity at the constitutively active δ-opioid receptor. | researchgate.net |

| CHO Cells (μ/δ co-expressed) | Modulated DAMGO (μ-agonist) stimulated [³⁵S]GTPγS binding | Antagonist activity at the δ-receptor influences μ-receptor signaling. | researchgate.net |

Opioid receptors, particularly μ and δ subtypes, typically couple to inhibitory G-proteins (Gi/Go), which in turn inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). Assays measuring the modulation of cAMP are therefore a key method for assessing the functional consequences of receptor activation.

In primary cultures of rat neostriatal neurons, studies examined the ability of various opioids to inhibit D1 dopamine (B1211576) receptor-stimulated adenylyl cyclase activity. nih.govcapes.gov.br While certain agonists produced an inhibitory effect, this inhibition was not reversed by the δ-selective antagonist ICI 174,864 (1 μM). nih.govcapes.gov.br This result was crucial in demonstrating that the observed opioid-mediated inhibition of adenylyl cyclase in these neurons was mediated by μ-opioid receptors, not δ-receptors, thereby showcasing the utility of ICI 174,864 as a selective tool to differentiate between receptor-specific signaling pathways. nih.govcapes.gov.br

Electrophysiological Investigation of Neuronal and Cellular Activity

Electrophysiological studies have extensively used ICI 174,864 to pharmacologically dissect the role of delta-opioid receptors in regulating neuronal and cellular functions. Its high selectivity allows researchers to block delta-opioid receptor-mediated effects, thereby isolating the contributions of other opioid receptor subtypes or confirming that an observed effect is indeed mediated by delta-receptors.

ICI 174,864 has been pivotal in demonstrating the presynaptic modulation of GABA (gamma-aminobutyric acid) release by delta-opioid receptors in various brain regions. nih.gov In the rat subthalamic nucleus, the delta-selective agonist DPDPE inhibits evoked GABAergic inhibitory postsynaptic currents (IPSCs). nih.gov This inhibition is completely blocked by the application of ICI 174,864, confirming that the effect is mediated by delta-receptors. nih.gov The mechanism is believed to be presynaptic, as delta-agonists often increase the paired-pulse ratio of IPSCs, which is consistent with a decrease in the probability of neurotransmitter release. nih.gov

Similar findings have been observed in the hippocampus, where activation of presynaptic delta-opioid receptors on parvalbumin-positive (PV+) interneurons induces a long-term depression (I-LTD) of inhibitory synapses. jneurosci.org Application of ICI 174,864 completely prevents the induction of this I-LTD, indicating that tonic activation of delta-opioid receptors is necessary for this form of synaptic plasticity. jneurosci.org These studies highlight that delta-opioid receptors, whose function can be selectively blocked by ICI 174,864, are key regulators of inhibitory circuits. nih.govjneurosci.org

Table 2: Antagonism of δ-Agonist Effects on GABA-mediated IPSCs by ICI 174,864

| Brain Region | δ-Agonist | Effect of Agonist on IPSC Amplitude | Effect in Presence of ICI 174,864 | Reference |

|---|---|---|---|---|

| Subthalamic Nucleus (Rat) | DPDPE (1 μM) | Significant reduction | Blockade of inhibition (IPSCs reduced by only 2 ± 5%) | nih.gov |

| Hippocampus CA2 (Mouse) | Endogenous agonists (via high-frequency stimulation) | Induction of I-LTD (IPSC amplitude at 65.4 ± 3.3% of baseline) | Blockade of I-LTD (IPSC amplitude at 97.8 ± 3.5% of baseline) | jneurosci.org |

| Globus Pallidus (Rat) | DPDPE (1 μM) | Reduction of evoked IPSCs | Antagonized the DPDPE-induced depression | jneurosci.org |

The intrinsic excitability of a neuron determines its firing response to synaptic input and is governed by the expression and function of various voltage-gated ion channels. Some neurons exhibit spontaneous, rhythmic firing, known as pacemaker activity, which relies on a delicate interplay of ion currents that depolarize the cell to its firing threshold. researchgate.netnih.gov

ICI 174,864 has been used to demonstrate the role of delta-opioid receptors in modulating the ion channels that underlie cellular excitability. In gastric-projecting vagal afferent neurons, the delta-opioid receptor agonist deltorphin (B1670231) II inhibits voltage-gated Ca²⁺ currents. nih.gov This inhibition is blocked by pre-application of ICI 174,864, confirming that the effect is mediated specifically through delta-opioid receptors. nih.gov Since Ca²⁺ currents are critical for neurotransmitter release and the repolarization phase of action potentials, their modulation can significantly alter a neuron's excitability. nih.gov

Furthermore, studies on spontaneously active cholinergic interneurons in the striatum, which exhibit pacemaker-like regular firing, have used ICI 174,864 to functionally distinguish co-expressed mu- and delta-opioid receptors. elifesciences.org While not directly testing the effect of ICI 174,864 on the firing rate itself, its use confirmed that delta-receptors on these pacemaker neurons are distinct and can be selectively blocked. elifesciences.org

Table 3: Modulation of Ion Currents by δ-Opioid Receptors

| Cell Type | Ion Current | Agonist | Effect of Agonist | Effect in Presence of ICI 174,864 (0.3 µM) | Reference |

|---|---|---|---|---|---|

| Gastric Vagal Afferent Neurons | Voltage-gated Ca²⁺ current | Deltorphin II (1 μM) | 37% ± 20% inhibition | Inhibition blocked (4% ± 4% inhibition) | nih.gov |

In Vivo Preclinical Research and Systemic Effects of Ici 174,864 Non Human Animal Models

Behavioral and Neurophysiological Investigations

ICI 174,864, a selective delta-opioid receptor antagonist, has been extensively studied in non-human animal models to understand its role in pain modulation. Research indicates that while its primary role is to block the effects of delta-opioid agonists, it may also possess intrinsic antinociceptive properties under certain conditions.

In the mouse writhing assay, intracerebroventricularly (ICV) administered ICI 174,864 produced a dose-related inhibition of writhing, an effect that was antagonized by the non-selective opioid antagonist naloxone (B1662785). nih.gov When administered subcutaneously, ICI 174,864 also inhibited writhing. nih.gov This antinociceptive effect appears to be related to the mu-opioid receptor, as it was absent in mice pretreated with the irreversible mu-receptor antagonist beta-funaltrexamine (B1242716) (β-FNA). nih.gov Furthermore, cross-tolerance was observed, as ICI 174,864 had no antinociceptive effect in mice chronically maintained on morphine. nih.gov These findings suggest that the antagonist's pain-relieving effects may not stem from direct agonist action at the delta receptor but rather through an interaction with the mu-opioid system. nih.gov

As an antagonist, ICI 174,864 effectively blocks the antinociceptive actions of delta-opioid agonists. In the mouse tail-flick test, ICV administration of ICI 174,864 significantly reduced the antinociceptive activity of delta-selective agonists like DPDPE ([D-Pen², D-Pen⁵]enkephalin) and the delta component of beta-endorphin-(1-31). nih.govresearchgate.net Similarly, in the land snail Cepaea nemoralis, ICI 174,864 completely blocked the antinociceptive effects of the enkephalinase inhibitor SCH 34826, demonstrating its efficacy in an invertebrate model. capes.gov.br In rats, ICI 174,864 was also found to slightly increase the dose of nitrous oxide required to produce an antinociceptive effect, suggesting a possible minor role for delta-opioid receptors in nitrous oxide-induced analgesia. dtic.mil

Table 1: Effects of ICI 174,864 in Antinociception Studies

| Animal Model | Test | Key Finding | Reference |

|---|---|---|---|

| Mouse | Writhing Assay | Produced dose-related antinociception, antagonized by naloxone and β-FNA. | nih.gov |

| Mouse | Tail-Flick Test | Blocked antinociception induced by delta-opioid agonists (e.g., DPDPE). | nih.govresearchgate.net |

| Rat | Warm Water Tail Withdrawal | Slightly antagonized nitrous oxide antinociception. | dtic.mil |

| Snail (Cepaea nemoralis) | Thermal Response Latency | Completely blocked the antinociceptive effects of an enkephalinase inhibitor. | capes.gov.br |

Investigations into the effects of ICI 174,864 on motor control have revealed significant, though complex, actions that may not be related to its delta-opioid receptor antagonism. Direct administration into the central nervous system of rats has been shown to produce profound motor deficits. nih.gov

Intracerebroventricular injection of ICI 174,864 in rats leads to postural abnormalities and barrel rolling. nih.govresearchgate.net When administered via spinal subarachnoid injection, it causes hindlimb and tail flaccidity, which can progress to persistent hindlimb motor dysfunction, particularly at higher doses. nih.gov These severe motor effects appear to be non-opioid in nature, as they are not blocked by other opioid antagonists like naloxone and are also produced by structurally related compounds that lack delta antagonist properties. nih.gov

In studies on spinal reflexes in rabbits, ICI 174,864 was observed to augment the gastrocnemius medialis reflex, suggesting an influence on spinal reflex pathways. capes.gov.br In rats, ICI 174,864 antagonized the locomotor hyperactivity induced by the delta-agonist [D-Thr2, Leu5]-enkephalyl-Thr6 (DTLET) when administered into the nucleus accumbens or nucleus caudatus. jneurosci.org However, it did not affect the hyperactivity induced by kappa-opioid agonists in neonatal rats, indicating specificity in its modulatory role on motor activity. scispace.com

Table 2: Influence of ICI 174,864 on Motor Control and Reflexes

| Animal Model | Route of Administration | Observed Effect | Reference |

|---|---|---|---|

| Rat | Intracerebroventricular (i.c.v.) | Produces postural abnormalities and barrel rolling. | nih.govresearchgate.net |

| Rat | Spinal Subarachnoid | Causes hindlimb and tail flaccidity; persistent motor dysfunction at higher doses. | nih.gov |

| Rat | Intra-Nucleus Accumbens/Caudatus | Reversed the locomotor-enhancing effects of a delta-opioid agonist. | jneurosci.org |

| Rabbit | Intravenous (i.v.) | Augmented the gastrocnemius medialis spinal reflex. | capes.gov.br |

ICI 174,864 has been a critical tool for dissecting the roles of different opioid receptors in various behavioral responses. Its use in conditioned place preference (CPP) studies highlights the involvement of delta-opioid receptors in mediating behavioral reward. In rats, the CPP induced by the delta-agonist DPDPE was antagonized by ICI 174,864, whereas the preference induced by morphine was not affected. nih.gov This demonstrates that delta receptors, like mu receptors, can mediate behavioral reinforcement, but through a distinct mechanism that is selectively blocked by ICI 174,864. nih.gov

Conversely, research on convulsant activity has shown that some opioid-induced behaviors are not mediated by delta receptors. In rats, convulsions and "wet dog shakes" induced by the mixed mu- and delta-agonist DADLE injected into the ventral hippocampus were not inhibited by ICI 174,864. psu.edu These behaviors were, however, antagonized by the mu-selective antagonist β-FNA, strongly suggesting they are mediated by mu-receptors, not delta-receptors, within this brain structure. psu.edu

The influence of ICI 174,864 extends to the autonomic nervous system, particularly in the regulation of gastrointestinal and urinary functions. In studies of cultured interstitial cells of Cajal from the mouse small intestine, which are pacemaker cells for gut motility, ICI 174,864 was shown to suppress the inhibitory effects of berberine (B55584) on pacemaker potentials. uq.edu.au This finding suggests that delta-opioid receptors are involved in modulating gastrointestinal motility. uq.edu.au In baboon jejunum tissue, ICI 174,864 blocked the inhibitory effects of endogenous opioid peptides on neurotransmission, further supporting a role for delta receptors in the myenteric plexus. core.ac.uk

In anesthetized rats, ICI 174,864 administered centrally (ICV or intrathecally) attenuated or abolished the inhibition of reflex urinary bladder contractions caused by delta-selective agonists. nih.govnih.gov This antagonism was selective, as the compound did not affect the inhibition produced by a mu-opioid receptor agonist. nih.gov Interestingly, at higher doses, ICI 174,864 itself inhibited bladder activity. nih.govnih.gov Severe effects, including bladder atony and urinary incontinence, were noted in rats that received high intrathecal doses that also caused hindlimb paralysis. nih.gov

Central Nervous System Studies

The actions of ICI 174,864 exhibit significant regional specificity within the central nervous system, which has allowed researchers to map the functional roles of delta-opioid receptors in various brain structures.

Hippocampus: In the ventral hippocampus of rats, ICI 174,864 had no inhibitory effect on convulsions and wet dog shakes induced by the opioid agonist DADLE. psu.edu This indicates that these particular epileptiform behaviors are mediated by hippocampal mu-receptors, and that delta-receptors in this region are not involved. psu.edu

Amygdala: Microiontophoretic application of ICI 174,864 onto amygdaloid neurons in rats produced a variable, all-or-none antagonism of responses to morphine. nih.gov On some cells, it completely blocked the morphine response, while on others, it had little effect, suggesting a heterogeneous distribution or function of delta receptors within the amygdala. nih.gov In a study on negative incentive learning, infusion of ICI 174,864 into the basolateral amygdala (BLA) of rats did not affect the behavioral outcome, suggesting delta receptors in the BLA may not be critical for this specific learning process.

Nucleus Accumbens and Nucleus Caudatus: When administered directly into these key motor and reward-related structures in the rat brain, ICI 174,864 reversed the dose-dependent enhancement of locomotor activity caused by a delta-selective agonist. jneurosci.org This points to a significant role for delta-opioid receptors in these nuclei in the control of motor behavior. jneurosci.org

Subthalamic Nucleus (STN): In rat brain slices, ICI 174,864 was shown to completely block the inhibitory effect of the delta-agonist DPDPE on GABAergic inhibitory postsynaptic currents (IPSCs) in STN neurons. This suggests that presynaptic delta-receptors modulate inhibitory synaptic transmission within the STN.

Interaction with Endogenous Opioid Peptides and Other Neurotransmitter Systems

In non-human animal models, the primary action of ICI 174,864 is as a selective antagonist at the delta-opioid receptor, which dictates its interaction with endogenous opioid peptides. Research using an unbiased place preference conditioning procedure in rats demonstrated that ICI 174,864 effectively abolishes the reinforcing effects of the endogenous opioid peptide beta-endorphin (B3029290). capes.gov.br This finding suggests that the motivational effects of beta-endorphin require the activation of delta-opioid receptors, which are blocked by ICI 174,864. capes.gov.br

Further studies in canine intestinal models revealed that ICI 174,864 blocks the motility responses induced by the endogenous opioid peptides Met-enkephalin and Leu-enkephalin. mcmaster.ca This antagonistic action extends to other neurotransmitter and peptide systems modulated by opioid receptors. For instance, ICI 174,864 was found to abolish the Vasoactive Intestinal Peptide (VIP) responses associated with Leu-enkephalin, indicating a functional interaction between the delta-opioid system and VIP-releasing neurons. mcmaster.ca

The influence of ICI 174,864 is also evident in central reward pathways. In anesthetized rats, the delta-opioid agonist DPDPE was shown to increase dopamine (B1211576) levels in the nucleus accumbens; this effect was dose-dependently blocked by pretreatment with ICI 174,864. frontiersin.org This demonstrates that ICI 174,864 can prevent the modulation of the dopaminergic system by delta-opioid receptor activation. frontiersin.org However, the compound's influence is not universal across all systems. In studies where ICI 174,864 was microinjected into the paraventricular nuclei of the hypothalamus in rats, it produced no significant changes in cardiovascular parameters like heart rate or mean arterial pressure, unlike mu-opioid receptor antagonists which elicited distinct responses. nih.gov This suggests a lack of tonic influence by endogenous delta-opioid systems on the cardiovascular regulation mediated by this specific brain region. nih.gov

Table 1: Summary of ICI 174,864 Interactions with Endogenous Peptides and Neurotransmitters in Animal Models

| System/Peptide | Animal Model | Observed Effect of ICI 174,864 | Finding |

|---|---|---|---|

| Beta-endorphin | Rat | Abolished the reinforcing effects (place preference) of beta-endorphin. capes.gov.br | Indicates delta-receptors are necessary for beta-endorphin's motivational effects. capes.gov.br |

| Met-enkephalin | Canine | Abolished motility responses induced by Met-enkephalin in the intestine. mcmaster.ca | Demonstrates antagonism of endogenous enkephalin action at delta-receptors. mcmaster.ca |

| Leu-enkephalin | Canine | Abolished both motility and VIP responses induced by Leu-enkephalin. mcmaster.ca | Shows antagonism and interaction with VIP-mediated pathways. mcmaster.ca |

| Dopamine System | Rat | Blocked the increase in dopamine in the nucleus accumbens caused by a delta-agonist. frontiersin.org | Confirms delta-receptor modulation of the central reward pathway. frontiersin.org |

| Cardiovascular System | Rat | No significant effect on heart rate or blood pressure when administered to the paraventricular nucleus. nih.gov | Suggests endogenous delta-opioids do not tonically regulate cardiovascular functions via this nucleus. nih.gov |

Non-Opioid Mediated Actions and Their Implications

Beyond its well-defined role as a delta-opioid receptor antagonist, in vivo preclinical research has uncovered significant non-opioid mediated actions of ICI 174,864. nih.gov In rats, administration of the compound was found to produce profound neurological effects, including postural abnormalities, barrel rolling, and flaccid paralysis of the hindlimbs and tail. nih.gov

Table 2: Evidence for Non-Opioid Effects of ICI 174,864 in Rat Models

| Compound | Delta-Opioid Antagonist Activity | Produces Barrel Rolling / Hindlimb Paralysis? | Blocked by Naloxone? | Implication |

|---|---|---|---|---|

| ICI 174,864 | Yes | Yes nih.gov | No nih.gov | Effects are likely not mediated by opioid receptors. nih.gov |

| Naloxone | Yes (General) | No nih.gov | N/A | The observed neurotoxicity is not a general opioid antagonist effect. nih.gov |

| ICI 154,129 | Yes (Delta-selective) | No nih.gov | N/A | The effect is specific to ICI 174,864 and not all delta-antagonists. nih.gov |

| ICI 174,644 | No | Yes nih.gov | N/A | The neurotoxic effect is independent of delta-antagonist properties. nih.gov |

| ICI 178,173 | No | Yes nih.gov | N/A | Confirms the neurotoxic effect is structural and not related to opioid receptor antagonism. nih.gov |

The non-opioid behavioral effects observed in animal models are accompanied by direct evidence of physical damage to the nervous system. Investigations into the underlying cause of the neurological deficits in rats have identified clear neuropathological correlates following administration of ICI 174,864. nih.gov

Table 3: Neuropathological Findings Associated with ICI 174,864 in Rat Spinal Cords

| Neurological State of Animal | Pathological Finding | Location | Implication |

|---|---|---|---|

| Persistent Hindlimb Motor Dysfunction nih.gov | Neuronal and axonal changes nih.gov | Lumbosacral spinal cord nih.gov | The severe and lasting behavioral deficits are correlated with physical neuronal damage. nih.gov |

| Transient Neurologic Deficits nih.gov | Neuronal and axonal changes nih.gov | Lumbosacral spinal cord nih.gov | Even temporary functional deficits are associated with underlying neuropathology. nih.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | ICI 174,864 | | [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | | Met-enkephalin | | Leu-enkephalin | | Beta-endorphin | | Vasoactive Intestinal Peptide (VIP) | | Dopamine | | Naloxone | | ICI 154,129 | | WIN 44,441-3 | | ICI 174,644 | | ICI 178,173 | | Dynorphin A | | CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) | | DAGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | | β-funaltrexamine | | Naloxone-methiodide | | Vasopressin |

Chemical Biology and Structure Activity Relationship Sar Studies of Ici 174,864 and Analogues

Design and Synthesis of ICI 174,864 Derivatives and Related Compounds

The synthesis of ICI 174,864, with the chemical name N,N-diallyl-Tyr-Aib-Aib-Phe-Leu, and its derivatives has been a focus of medicinal chemistry to enhance its pharmacological properties. psu.edusigmaaldrich.com Structural modifications have been explored to improve its potency, selectivity, and stability.

One common strategy involves the modification of the N-terminal Tyr residue. For instance, the introduction of N,N-diallyl groups was a key modification of the enkephalin structure that led to the discovery of ICI 174,864's antagonist and inverse agonist properties. escholarship.org Further modifications have included the substitution of the Tyr residue with other amino acids or non-peptidic moieties to explore the impact on receptor interaction.

Another area of focus has been the peptide backbone. The inclusion of two consecutive α-aminoisobutyric acid (Aib) residues in ICI 174,864 is crucial for inducing a specific conformational constraint, which is believed to be important for its activity. Researchers have synthesized analogues with alterations in this region to understand the structural requirements for delta-opioid receptor binding and functional activity.

The synthesis of these peptidic compounds typically involves solid-phase peptide synthesis (SPPS), a standard method for assembling amino acid chains. This technique allows for the systematic introduction of modified or unnatural amino acids to generate a diverse library of analogues for SAR studies.

Structural Determinants of Delta Opioid Receptor Selectivity

ICI 174,864 exhibits moderate selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. psu.edu Understanding the structural features responsible for this selectivity is crucial for designing more specific ligands.

The selectivity of ICI 174,864 is thought to arise from the unique conformational space it occupies due to the Aib-Aib sequence, which restricts the peptide's flexibility. This constrained conformation is believed to fit preferentially into the binding pocket of the delta-opioid receptor.

In contrast to some non-peptidic delta antagonists like naltrindole (B39905) (NTI), which derive their high selectivity from increased affinity at the delta receptor, ICI 174,864's selectivity is primarily due to a significantly lower affinity for mu and kappa receptors. nih.gov This suggests a different mode of interaction with the receptor subtypes.

Identification of Key Pharmacophoric Elements for Inverse Agonist Activity

The discovery that ICI 174,864 acts as an inverse agonist, reducing the basal activity of constitutively active delta-opioid receptors, was a significant finding. researchgate.netpsu.edu This has led to investigations aimed at identifying the key structural elements, or pharmacophore, responsible for this negative efficacy.

The N,N-diallyl group on the N-terminal tyrosine is a critical determinant for its inverse agonist activity. This feature distinguishes it from many opioid agonists and antagonists. The ability of ICI 174,864 to decrease basal GTPγS binding in cell membranes expressing DORs is a hallmark of its inverse agonism. psu.eduresearchgate.net

The conformationally constraining Aib-Aib motif is also considered a key element. It is hypothesized that this structural feature forces the peptide into a conformation that stabilizes an inactive state of the receptor, thereby reducing its spontaneous activity.

The inverse agonistic effect of ICI 174,864 is dependent on the presence of G proteins and is more pronounced when adenylyl cyclase is activated. nih.gov This suggests that its mechanism of action involves modulating the coupling between the receptor and its downstream signaling partners.

Comparative Analysis with Other Peptidic and Non-Peptidic Delta Opioid Ligands

A comparative analysis of ICI 174,864 with other delta-opioid ligands reveals a diverse landscape of pharmacological activities and structural features.

Peptidic Ligands: Compared to other peptidic ligands like the TIPP (H-Tyr-Tic-Phe-Phe-OH) family of antagonists, ICI 174,864 has lower potency. psu.edu However, it served as a crucial tool that led to the concept of inverse agonism at the delta-opioid receptor. Other peptidic inverse agonists have since been developed, some showing greater potency than ICI 174,864. researchgate.net For instance, certain derivatives of Dmt-Tic (2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) have demonstrated more potent inverse agonist activity. psu.edu

Non-Peptidic Ligands: When compared with non-peptidic ligands, such as naltrindole (NTI) and its derivatives, ICI 174,864 shows distinct properties. NTI and its analogues are generally neutral antagonists, meaning they block the action of agonists without affecting the receptor's basal activity. psu.eduumich.edu In contrast, ICI 174,864 and some non-peptidic compounds like 7-benzylidenenaltrexone (B1236580) (BNTX) and naltriben (B52518) (NTB) have been identified as inverse agonists. umich.edu

Furthermore, some non-peptidic phenylmorphan-based compounds have been developed that exhibit significantly more potent inverse agonist activity than ICI 174,864, with IC50 values up to 650-fold lower. acs.orgrti.orgnih.gov These findings highlight the potential for developing highly potent and selective non-peptidic inverse agonists for the delta-opioid receptor.

The following table provides a comparative overview of ICI 174,864 and other notable delta-opioid receptor ligands.

| Ligand | Type | Receptor Selectivity | Key Feature |

| ICI 174,864 | Peptidic Inverse Agonist | δ-selective | First identified DOR inverse agonist. researchgate.net |

| Naltrindole (NTI) | Non-peptidic Neutral Antagonist | Highly δ-selective | Potent and selective antagonist. psu.edu |

| TIPP Peptides | Peptidic Antagonist | Highly δ-selective | Potent peptide-based antagonists. escholarship.org |

| Dmt-Tic Analogues | Peptidic Inverse Agonist | δ-selective | Some derivatives are more potent inverse agonists than ICI 174,864. psu.edu |

| Phenylmorphan Derivatives | Non-peptidic Inverse Agonist | Highly δ-selective | Significantly more potent than ICI 174,864. acs.orgrti.orgnih.gov |

| [D-Pen2,D-Pen5]enkephalin (DPDPE) | Peptidic Agonist | Highly δ-selective | Classic δ-agonist used in research. nih.gov |

| SNC-80 | Non-peptidic Agonist | δ-selective | Non-peptidic δ-agonist. psu.edu |

This comparative analysis underscores the importance of ICI 174,864 as a foundational molecule in the development of a wide array of delta-opioid receptor ligands with diverse pharmacological profiles.

Future Directions and Methodological Advances in Ici 174,864 Research

Development of Next-Generation Delta Opioid Receptor Probes

The limitations of early probes, including peptidic antagonists like ICI 174,864, have spurred the development of new generations of molecular tools to investigate δOR biology. mdpi.com Research is focused on creating probes with improved characteristics, such as higher selectivity, varied pharmacological profiles (agonists, inverse agonists, irreversible antagonists), and suitability for advanced imaging techniques. mdpi.comacs.org

A significant area of development is the creation of bitopic ligands. These molecules are designed to interact with both the conventional (orthosteric) binding site and an adjacent (allosteric) site, such as the sodium ion binding pocket in the δOR. nih.gov This dual interaction can produce unique signaling profiles, such as partial agonism with reduced recruitment of β-arrestin, a pathway linked to adverse effects. nih.govmdpi.com Another frontier is the design of fluorescent probes. By attaching a fluorophore to a selective δOR ligand, researchers can directly visualize receptor localization, movement, and dimerization on the surface of living cells using advanced techniques like single-molecule microscopy. acs.orgnih.gov These probes allow for the study of wild-type, untagged receptors at physiological densities, providing a more accurate picture of their behavior. acs.orgnih.gov

Table 1: Examples of Next-Generation δ-Opioid Receptor Probes

| Probe Type | Example Compound(s) | Design Strategy | Research Application |

|---|---|---|---|

| Bitopic Ligand | C6-quino | Targets both the orthosteric site and the allosteric sodium site. nih.gov | To produce analgesia with potentially fewer side effects by creating partial agonists with unique functional selectivity. nih.gov |

| Irreversible Antagonist | SRI-9342 | Designed from a naltrexone (B1662487) scaffold based on computational docking studies. mdpi.com | To provide a tool for studying receptor function in vivo and building structure-activity relationships for irreversible antagonism. mdpi.com |

| Inverse Agonist | SRI-45128 | Developed from a novel naltrexone scaffold. mdpi.com | To investigate the biology of constitutively active receptors and expand the limited set of available DOR inverse agonists. mdpi.com |

| Fluorescent Probe | NTI-based probes | Based on the selective δOR antagonist naltrindole (B39905) (NTI). nih.gov | To study receptor localization, diffusion kinetics, and homodimerization using single-molecule microscopy. acs.orgnih.gov |

Advanced Computational Modeling and Rational Drug Design Strategies

Computational methods are revolutionizing the discovery and optimization of δOR ligands. researchgate.net Techniques such as molecular dynamics (MD) simulations and ultra-large-scale docking studies are becoming indispensable tools for modern drug design. mdpi.comfilizolalab.org These approaches leverage the increasing availability of high-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystallography structures of opioid receptors. mdpi.comnih.gov

MD simulations allow researchers to model the dynamic movements of the receptor and its interaction with ligands over time, providing insights into the molecular basis of ligand binding, functional selectivity, and receptor activation. filizolalab.orgnih.gov This computational "microscope" helps in understanding how different ligands can stabilize distinct receptor conformations, leading to biased signaling (preferential activation of G-protein pathways over β-arrestin pathways). mdpi.com For instance, structure-based lead optimization, guided by computational modeling, has been used to generate analogs of ligands with improved properties, such as better central nervous system penetration or higher G-protein bias. mdpi.com The integration of artificial intelligence and machine learning is further accelerating this process by analyzing vast chemical databases to identify novel scaffolds and predict their pharmacological properties. researchgate.netarxiv.org

Integration of Multi-Omics Approaches in Opioid Receptor Biology Research

To gain a comprehensive understanding of opioid receptor function and its role in complex conditions like addiction, researchers are increasingly turning to multi-omics. arxiv.org This approach integrates data from various biological levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). arxiv.orgresearchgate.net By combining these large datasets, scientists can uncover hidden pathways, identify novel biomarkers, and prioritize potential drug targets that might be missed by studying single components in isolation. arxiv.orgmedrxiv.org

In the context of opioid research, multi-omic network analysis has been used to identify dysregulated neurobiological pathways in opioid use disorder. medrxiv.org For example, integrating genome-wide association studies (GWAS) with proteomic and transcriptomic data from postmortem brain tissue can reveal key gene networks and signaling pathways, such as the ERK/MAPK and BDNF pathways, that are broadly dysregulated. medrxiv.orgnih.gov These systems-level insights provide a rich foundation for understanding the downstream consequences of activating or blocking receptors like the δOR and can guide the development of new therapeutic strategies. researchgate.net Newer analytical tools like Gene set Refinement through Interacting Networks (GRIN) and Multi-Omics Factor Analysis (MOFA) are being developed to further enhance the power of these integrative analyses. nih.govresearchgate.net

Elucidation of Complex Opioid Receptor Heteromerization in Research Models

A significant layer of complexity in opioid pharmacology arises from receptor heteromerization, where different opioid receptor subtypes, such as the μ-opioid receptor (μOR) and δ-opioid receptor, physically associate to form a novel functional unit. nih.govnih.gov These μ-δ heteromers have been shown to possess unique pharmacological properties that are distinct from their individual receptor components. nih.govmdpi.com

The existence of these complexes has been demonstrated in heterologous cell lines and is supported by evidence of receptor co-localization in specific brain regions. nih.govnih.gov The formation of μ-δ heteromers can modulate signaling and trafficking; for instance, the presence of δOR can alter the surface expression and signaling of μOR. mdpi.com Chronic exposure to μOR agonists like morphine has been shown to increase the expression of μ-δ heteromers, suggesting a role in the development of tolerance and dependence. frontiersin.org

Future research aims to systematically investigate the in vivo existence and function of these heteromers using more advanced tools, such as specific monoclonal antibodies and polypeptides that can disrupt the heteromer complex. nih.govmdpi.com Understanding the specific signaling cascades initiated by these heteromers could lead to the development of novel therapeutics that selectively target the heteromer, potentially offering a way to separate desired analgesic effects from unwanted side effects. nih.gov Research has also identified heteromerization between δOR and non-opioid receptors, such as the somatostatin (B550006) receptor 4 (SSTR4), which may offer new avenues for modulating pain signaling. plos.org

Q & A

Q. What is the primary mechanism of action of ICI 174,864, and how can researchers validate its selectivity for δ-opioid receptors in vitro?

ICI 174,864 is a selective δ-opioid receptor antagonist but exhibits partial agonist activity at high concentrations . To validate its selectivity, researchers should use bioassays such as the mouse vas deferens (MVD) model, where ICI 174,864 antagonizes δ-selective agonists like DPDPE without affecting μ-receptor agonists like DAGO. Competitive binding assays with radiolabeled ligands (e.g., [³H]-naltrindole) in δ-receptor-expressing cell lines (e.g., C6 glioma cells) can confirm receptor affinity. Include controls with μ- and κ-receptor agonists to rule off-target effects .

Q. What experimental models are optimal for studying ICI 174,864's δ-antagonism, and how should researchers handle its solubility and stability?

ICI 174,864 is soluble in DMSO (69.19 mg/mL) and partially in water (1 mg/mL). For in vitro studies, dissolve in DMSO and dilute in buffer to avoid precipitation. Use fresh solutions to prevent degradation. The MVD is ideal for functional antagonism studies, while HEK-293 or C6 glioma cells are suitable for inverse agonism assays . For in vivo studies, intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration ensures CNS penetration, but dose-response curves must account for partial agonism at higher doses (>3 µg i.c.v.) .

Q. How can researchers distinguish δ-opioid receptor antagonism from off-target effects in vivo?

Use selective agonists (e.g., DPDPE for δ, DAGO for μ) and antagonists (e.g., β-FNA for μ) in combination with ICI 174,864. For example, ICI 174,864 blocks DPDPE-induced antinociception but does not alter DAGO or morphine effects in tail-withdrawal tests . Monitor for species-specific responses: ICI 174,864 causes postural abnormalities in rats but not mice, which may confound behavioral studies .

Advanced Research Questions

Q. How does ICI 174,864 exhibit inverse agonism in certain cellular models, and what experimental conditions are critical for observing this activity?

ICI 174,864 acts as an inverse agonist in HEK-293 and C6 glioma cells by reducing constitutive δ-receptor activity via G-protein coupling. This requires assays measuring basal [³⁵S]-GTPγS binding or cAMP accumulation. Key factors:

- Buffer composition : Use 25 mM NaCl to enhance inverse agonist affinity .

- Cell type specificity : NG108-15 cells lack constitutive δ-receptor activity, so avoid them for inverse agonism studies .

- G-protein uncoupling : Include GppNHp (a GTP analog) in binding assays to isolate receptor-ligand interactions .

Q. What methodological strategies resolve contradictions in ICI 174,864's dual role as an antagonist and partial agonist?

ICI 174,864's partial agonism is dose- and context-dependent. For example:

- At low doses (1–3 µg i.c.v.), it antagonizes δ-agonists like DPDPE .

- At high doses (>10 µg i.c.v.), it suppresses bladder contractions via agonistic effects, which are reversible with naloxone (12 µg i.c.v.) . To isolate antagonism:

- Pre-treat with subthreshold doses of P-endorphin to block agonistic activity .

- Use Schild plot analysis in MVD to differentiate competitive antagonism (pA₂ = 7.1) from non-parallel shifts caused by partial agonism .

Q. How do tissue- and species-specific factors influence ICI 174,864's pharmacological profile?

- Tissue specificity : ICI 174,864 antagonizes DPDPE in MVD but not guinea pig ileum (GPI), reflecting δ-receptor distribution differences .

- Species variability : In mice, ICI 174,864 antagonizes DPDPE without behavioral side effects, whereas rats show postural abnormalities .

- Receptor dynamics : In HEK-293 cells, ICI 174,864's inverse agonism is PTX-sensitive, indicating Gi/o-protein coupling, but this mechanism is absent in NG108-15 cells .

Q. What advanced techniques can elucidate ICI 174,864's role in modulating endogenous δ-receptor signaling pathways?

- Conformational biosensors : Use Gαi bONE-GO sensors in SH-SY5Y cells to quantify real-time G-protein activation by δ-agonists (e.g., SNC80) and inhibition by ICI 174,864 .

- Competitive binding assays : Co-administer naltrindole (a neutral δ-antagonist) to block ICI 174,864's effects and validate receptor-specific interactions .

- Kinetic analysis : Measure recovery times (e.g., 96–240 minutes post-administration) to assess reversible vs. irreversible antagonism in vivo .

Methodological Considerations for Data Interpretation

- Handling partial agonism : Always include dose-response curves for both antagonism and agonism in study designs .

- Cell line validation : Confirm δ-receptor expression levels (e.g., via RT-PCR or radioligand binding) before inverse agonism assays .

- Ethical reporting : Disclose species-specific adverse effects (e.g., rat postural abnormalities) in behavioral studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.